molecular formula C6H10O2S B12835659 3-Methyltetrahydrothiophene-3-carboxylic acid

3-Methyltetrahydrothiophene-3-carboxylic acid

Cat. No.: B12835659
M. Wt: 146.21 g/mol
InChI Key: YGNRLICAYLMDHH-UHFFFAOYSA-N
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Description

3-Methyltetrahydrothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H10O2S It is a derivative of tetrahydrothiophene, which is a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetrahydrothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-Methyltetrahydrothiophene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyltetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound’s structure can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene-3-carboxylic acid: A similar compound with a hydrogen atom instead of a methyl group at the 3-position.

    2-Methyltetrahydrothiophene-3-carboxylic acid: Another derivative with a methyl group at the 2-position instead of the 3-position.

Uniqueness

3-Methyltetrahydrothiophene-3-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and interactions compared to other similar compounds

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-methylthiolane-3-carboxylic acid

InChI

InChI=1S/C6H10O2S/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)

InChI Key

YGNRLICAYLMDHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC1)C(=O)O

Origin of Product

United States

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